molecular formula C20H12 B14734715 AZULENO(5,6,7-cd)PHENALENE CAS No. 6580-41-2

AZULENO(5,6,7-cd)PHENALENE

Cat. No.: B14734715
CAS No.: 6580-41-2
M. Wt: 252.3 g/mol
InChI Key: MMVAQVCLDJYKKW-UHFFFAOYSA-N
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Description

AZULENO(5,6,7-cd)PHENALENE: is a polycyclic aromatic hydrocarbon with the molecular formula C20H12. It is a non-benzenoid aromatic compound, meaning it does not follow the typical alternating single and double bond structure seen in benzenoid aromatics. This compound is known for its unique electronic properties and has been the subject of various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AZULENO(5,6,7-cd)PHENALENE typically involves the cyclization of precursor molecules. One common method involves the use of diboron reagents and iodide for palladium-catalyzed [3 + 2] cross-annulation of alkynes . This reaction is carried out under specific conditions to ensure the formation of the desired polycyclic structure.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis protocols used in laboratory settings can be scaled up for industrial applications. The use of palladium-catalyzed reactions and other catalytic processes are likely to be employed in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions: AZULENO(5,6,7-cd)PHENALENE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and aromaticity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce dihydro derivatives .

Scientific Research Applications

Chemistry: AZULENO(5,6,7-cd)PHENALENE is used in the study of non-benzenoid aromatic systems. Its unique electronic properties make it a valuable compound for understanding aromaticity and electronic transitions .

Biology and Medicine: Research has explored the potential biological activities of this compound and its derivatives. Some studies have investigated its carcinogenic properties, comparing it to other polycyclic aromatic hydrocarbons .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and photovoltaic devices.

Comparison with Similar Compounds

Properties

CAS No.

6580-41-2

Molecular Formula

C20H12

Molecular Weight

252.3 g/mol

IUPAC Name

pentacyclo[10.6.2.03,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene

InChI

InChI=1S/C20H12/c1-3-13-7-9-17-11-15-5-2-6-16(15)12-18-10-8-14(4-1)19(13)20(17)18/h1-12H

InChI Key

MMVAQVCLDJYKKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=CC5=CC=CC5=CC(=C43)C=C2

Origin of Product

United States

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